6-Methyl-1-oxacycloheptadec-3-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1-oxacycloheptadec-3-EN-2-one is a chemical compound with the molecular formula C16H28O2. It is known for its unique structure, which includes a 17-membered lactone ring with a methyl group and a double bond. This compound is often used in the fragrance industry due to its musky aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-oxacycloheptadec-3-EN-2-one can be achieved through various methods. One common approach involves the cyclization of long-chain hydroxy acids. For instance, the reaction of 16-hydroxyhexadecanoic acid with an acid catalyst can lead to the formation of the desired lactone. Another method involves the use of trimethyl orthoformate and diacetyl oxide as reagents .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, cyclization, and purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-oxacycloheptadec-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated lactones.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original lactone, such as carboxylic acids, saturated lactones, and substituted lactones.
Scientific Research Applications
6-Methyl-1-oxacycloheptadec-3-EN-2-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of lactone chemistry and ring-closing reactions.
Biology: The compound’s musky aroma makes it a subject of interest in olfactory research.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a fragrance in medicinal products.
Mechanism of Action
The mechanism of action of 6-Methyl-1-oxacycloheptadec-3-EN-2-one primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a musky odor. The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Oxacycloheptadec-10-en-2-one: Another lactone with a similar structure but differing in the position of the double bond.
Oxacycloheptadec-8-en-2-one: Similar to the above but with the double bond at a different position.
2-Methyl-2-cyclohexen-1-one: A smaller ring structure with similar functional groups.
Uniqueness
6-Methyl-1-oxacycloheptadec-3-EN-2-one is unique due to its specific ring size and the position of the methyl group and double bond. These structural features contribute to its distinct musky aroma, making it highly valued in the fragrance industry.
Properties
CAS No. |
272789-19-2 |
---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
6-methyl-1-oxacycloheptadec-3-en-2-one |
InChI |
InChI=1S/C17H30O2/c1-16-12-9-7-5-3-2-4-6-8-10-15-19-17(18)14-11-13-16/h11,14,16H,2-10,12-13,15H2,1H3 |
InChI Key |
GDKKUJNSKDNWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCCOC(=O)C=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.